molecular formula C8H12O4 B14302087 2-(2-Methylpropylidene)butanedioic acid CAS No. 120369-20-2

2-(2-Methylpropylidene)butanedioic acid

Cat. No.: B14302087
CAS No.: 120369-20-2
M. Wt: 172.18 g/mol
InChI Key: WYXFOEKIXWEGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropylidene)butanedioic acid can be achieved through several methods. One common approach involves the reaction of butanedioic acid with 2-methylpropylidene bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. In this method, specific strains of bacteria are used to convert glucose into butanedioic acid, which is then chemically modified to introduce the 2-methylpropylidene group. This process is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropylidene)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The 2-methylpropylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Methylpropylidene)butanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Methylpropylidene)butanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as an intermediate in metabolic pathways, participating in reactions such as the citric acid cycle. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-methylpropylidene group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

120369-20-2

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

2-(2-methylpropylidene)butanedioic acid

InChI

InChI=1S/C8H12O4/c1-5(2)3-6(8(11)12)4-7(9)10/h3,5H,4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

WYXFOEKIXWEGOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.